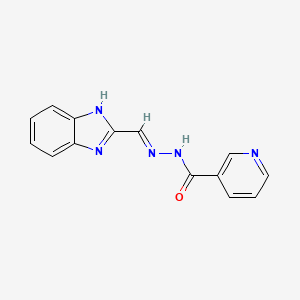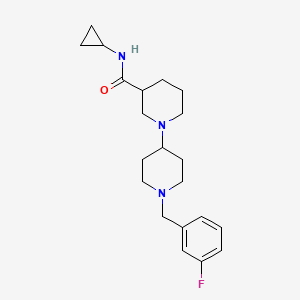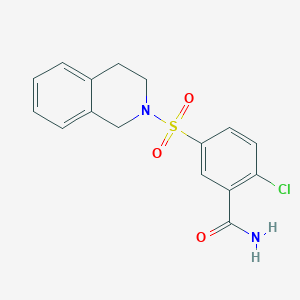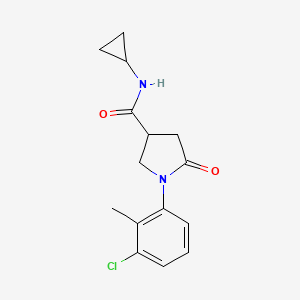
N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide, also known as BNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinic acid and benzimidazole, which are both important building blocks in the synthesis of many biologically active compounds. BNH has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide has been shown to inhibit the growth of bacteria by targeting the bacterial cell wall and disrupting cell division. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the cell cycle.
Biochemical and Physiological Effects:
N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. It has also been shown to modulate the expression of various genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide is its relatively low toxicity compared to other antimicrobial and antitumor agents. It has also been shown to have good stability and solubility in various solvents. However, one limitation of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide is its relatively low potency compared to other compounds with similar biological activities. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are several future directions for research on N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide. One area of interest is the development of more potent derivatives of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide through structure-activity relationship studies. Another area of interest is the investigation of the potential use of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide in combination with other antimicrobial, antitumor, or antiviral agents to enhance their efficacy. Additionally, the potential use of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide in the treatment of other diseases, such as inflammatory disorders, is an area of active research.
Méthodes De Synthèse
The synthesis of N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide involves the condensation reaction of 2-aminonicotinic acid hydrazide and 2-benzimidazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification by recrystallization.
Applications De Recherche Scientifique
N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, N'-(1H-benzimidazol-2-ylmethylene)nicotinohydrazide has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use as an antiviral agent against HIV and herpes simplex virus.
Propriétés
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(10-4-3-7-15-8-10)19-16-9-13-17-11-5-1-2-6-12(11)18-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBIVZGDOFBBW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N/NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6084690.png)
![2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6084701.png)
![5-(5-methoxy-2-furoyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084708.png)
![7-amino-2-(methylthio)-5-phenyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B6084713.png)
![(1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6084720.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6084727.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B6084732.png)

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)
![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)

![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)
